4-[(3,4-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Description
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent
The triazole and thiol functional groups present in this compound suggest potential biological activity. Triazoles are known for their use in pharmaceuticals, particularly as antifungals . The specific structure of this compound could be explored for its binding affinity to various enzymes or receptors in the body, potentially acting as a therapeutic agent against diseases.
Agriculture: Pesticide Development
In agriculture, compounds with triazole and pyridinyl groups have been investigated for their pesticidal properties . This compound could be synthesized and tested for its efficacy in controlling agricultural pests, contributing to the development of new pesticides.
Analytical Chemistry: Chemical Sensor Development
Due to its potential reactivity and the presence of a pyridinyl group, this compound could serve as a chemical sensor. It might change color or fluorescence in the presence of specific analytes, which could be useful in designing new diagnostic tools or environmental monitoring equipment .
properties
IUPAC Name |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5S/c15-11-2-1-9(7-12(11)16)8-18-21-13(19-20-14(21)22)10-3-5-17-6-4-10/h1-8H,(H,20,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOIDUKTLAKVKE-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=NC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-Dichlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol |
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